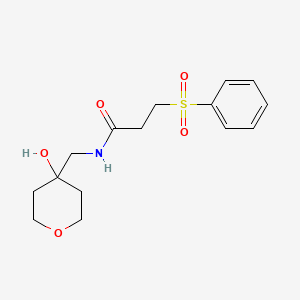

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as PXS-4728A, is a novel small molecule drug candidate that has been developed for the treatment of non-alcoholic steatohepatitis (NASH). NASH is a liver disease characterized by the accumulation of fat in the liver, inflammation, and damage to liver cells. It is a growing health problem worldwide, affecting millions of people, and there is currently no approved treatment for this condition.

科学的研究の応用

Tandem Reaction Applications

- Synthesis of Dihydropyrazole : Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone. This indicates a potential application in organic synthesis and medicinal chemistry (Zhu et al., 2011).

Heterocyclic Synthesis

- Synthesis of Polyfunctionally Substituted Pyridine and Pyrazole Derivatives : Hussein et al. (2008) conducted a study focusing on the synthesis of various polyfunctionally substituted pyridine and pyrazole derivatives, indicating its utility in creating complex heterocyclic compounds (Hussein, Harb, & Mousa, 2008).

Biocatalysis in Drug Metabolism

- Preparation of Mammalian Metabolites : Zmijewski et al. (2006) discussed the application of biocatalysis for drug metabolism, specifically for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound. This underscores its relevance in pharmacokinetics and drug development (Zmijewski et al., 2006).

Synthesis of Functionalized 2-Piperidones

- Addition-Rearrangement Reactions : Jao et al. (1996) demonstrated the synthesis of functionalized 2-piperidones through addition-rearrangement reactions with 3,4-dihydro-2-methoxy-2H-pyrans, indicating its potential in the synthesis of complex organic molecules (Jao, Slifer, Lalancette, & Hall, 1996).

Four-Component Reaction in Aqueous Medium

- Efficient Synthesis of N-Substituted Propanamides : Dou et al. (2013) described a mild and efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium. This highlights its application in green chemistry and pharmaceutical synthesis (Dou, Wang, Zhong, & Shi, 2013).

Transformation Kinetics in Environmental Studies

- Study of Sulfonylurea Herbicides : Zheng, Yates, and Papiernik (2008) investigated the transformation kinetics of sulfonylurea herbicides, indicating its importance in environmental chemistry and agrochemical studies (Zheng, Yates, & Papiernik, 2008).

Antiviral Evaluation

- Synthesis and Antiviral Activity Study : Desideri et al. (2019) synthesized and evaluated the antiviral activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, suggesting its potential in antiviral drug development (Desideri et al., 2019).

作用機序

Benzenesulfonyl Compounds

Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are often used as intermediates in the synthesis of other organic compounds. They are typically prepared by the reaction of benzenesulfonic acid with phosphorus pentachloride .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c17-14(16-12-15(18)7-9-21-10-8-15)6-11-22(19,20)13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMRMJMUBCIANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)